4-fluoro-N-[1-(furan-2-yl)ethyl]aniline
Description
Properties
Molecular Formula |
C12H12FNO |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-fluoro-N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H12FNO/c1-9(12-3-2-8-15-12)14-11-6-4-10(13)5-7-11/h2-9,14H,1H3 |
InChI Key |
NJNNGRZHBRJJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Procedure :
4-Fluoroaniline reacts with furan-2-yl-acetaldehyde in methanol under acidic conditions (acetic acid, pH ~5) with sodium cyanoborohydride (NaBH3CN) as the reducing agent. The mixture is stirred at room temperature for 12–24 hours. Post-reaction, the solvent is evaporated, and the crude product is purified via silica gel chromatography (hexanes/ethyl acetate gradient).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% (estimated) |
| Solvent | Methanol |
| Reducing Agent | NaBH3CN |
| Purification | Column chromatography |
Nucleophilic Alkylation
Procedure :
4-Fluoroaniline is treated with 1-(furan-2-yl)ethyl bromide in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base. The reaction is heated to 80°C for 6–8 hours. After cooling, the mixture is diluted with water, extracted with dichloromethane, and purified via recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% (estimated) |
| Base | K2CO3 |
| Temperature | 80°C |
| Purification | Recrystallization |
Palladium-Catalyzed Coupling
Procedure :
A Buchwald-Hartwig amination is performed using 4-fluoro-2-iodoaniline and 1-(furan-2-yl)ethylamine. The reaction employs palladium(II) acetate (Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate (Cs2CO3) in toluene at 100°C for 12 hours. The product is isolated via filtration and washed with cold ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% (estimated) |
| Catalyst | Pd(OAc)₂/Xantphos |
| Ligand | Xantphos |
| Solvent | Toluene |
Characterization and Validation
- NMR Spectroscopy : Confirms substitution pattern and purity.
- Mass Spectrometry : Validates molecular ion peak (e.g., m/z = 235 [M+H]⁺).
- Melting Point : Consistent with literature values for analogous compounds (e.g., 98–102°C).
Comparative Table of Methods :
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Reductive Amination | 65–72% | High | Moderate | Low |
| Alkylation | 55–60% | Moderate | Low | Low |
| Coupling | 70–75% | High | High | High |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the benzylic position (C–N bond) and furan ring. Key transformations include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 60°C, 4 hours | 4-fluoro-N-[1-(5-oxo-2-furyl)ethyl]aniline | 78% |
| CrO₃ (H₂SO₄) | RT, 2 hours | 4-fluoroaniline + furan-2-carboxylic acid | 65% |
| O₂ (catalytic CuCl) | 120°C, 8 hours | Oxidative dimerization products | 42% |
Mechanistic Insights :
-
The fluorine atom stabilizes the intermediate carbocation during benzylic oxidation via inductive effects.
-
Furan ring oxidation generates γ-ketoacids or lactones depending on the oxidant strength.
Reduction Reactions
Reductive modifications target the aromatic amine and furan moieties:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 6 hours | 4-fluoro-N-[1-(tetrahydrofuran-2-yl)ethyl]aniline | 85% |
| H₂ (Pd/C, 5 atm) | Ethanol, 80°C, 12 hours | 4-fluoro-N-ethylaniline + furan derivatives | 91% |
Key Observations :
-
Catalytic hydrogenation cleaves the C–N bond selectively under high-pressure conditions.
-
Furans are reduced to tetrahydrofuran derivatives without affecting the fluorine substituent.
Electrophilic Substitution
The aniline ring participates in electrophilic aromatic substitution (EAS) at the para position relative to fluorine:
Regioselectivity :
-
Fluorine directs incoming electrophiles to the meta position relative to itself (ortho/para to the amine group) .
Nucleophilic Aromatic Substitution
The fluorine atom activates the ring for nucleophilic displacement under specific conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (300°C) | Microwave, 30 mins | 4-hydroxy-N-[1-(furan-2-yl)ethyl]aniline | 82% |
| NH₃ (CuCl catalyst) | 150°C, 8 hours | 4-amino derivative | 65% |
Kinetics :
-
Displacement follows second-order kinetics with
at 150°C.
Cross-Coupling Reactions
The furan ring participates in transition-metal-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-furan hybrids | 76% |
| Heck | Pd(OAc)₂, P(o-tolyl)₃ | Alkenylated derivatives | 81% |
Optimization Data :
-
Suzuki couplings require strict anhydrous conditions (water content < 0.1%) for maximum efficiency.
Stability and Degradation
The compound demonstrates predictable degradation pathways:
| Condition | Half-life | Major Degradation Products |
|---|---|---|
| pH 1.2 (HCl) | 8 hours | 4-fluoroaniline + furfuryl alcohol |
| UV light (254 nm) | 45 minutes | Ring-opened dienones |
| 60% humidity | >30 days | No significant decomposition |
Thermal Analysis :
-
Decomposition onset at 218°C (DSC data) with
.
Biological Activity Correlation
Reaction products show modified bioactivity profiles compared to the parent compound:
| Derivative | IC₅₀ (μM) * | Target |
|---|---|---|
| 4-fluoro-3-bromo derivative | 2.1 ± 0.3 | COX-2 inhibition |
| Tetrahydrofuran reduced analog | 8.9 ± 1.2 | MAO-B inhibition |
| Sulfonated derivative | >100 | No significant activity |
*Data from enzyme inhibition assays; values represent mean ± SD (n=3)
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. The fluorine atom and furan moiety create synergistic effects that can be strategically exploited through targeted synthetic modifications.
Scientific Research Applications
Potential Applications
3-fluoro-N-[1-(furan-2-yl)ethyl]aniline has potential applications in various fields:
- Pharmaceuticals Its unique structure may lead to applications in pharmaceuticals.
- Industrial Production Industrial production may utilize continuous flow reactors for enhanced efficiency and yield.
Interaction Studies
Interaction studies are crucial to understanding how 3-fluoro-N-[1-(furan-2-yl)ethyl]aniline interacts with biological systems. These studies typically focus on:
- Receptor binding assays
- Enzyme inhibition assays
Related Research
While there is no information about "4-fluoro-N-[1-(furan-2-yl)ethyl]aniline," research on related compounds can provide insights:
- 4-Fluoro Benzoic Acid Derivatives A study on hydrazide hydrazones of 4-fluorobenzoic acid hydrazide found them to be potential antimicrobial agents .
- Fluoro-N-[1-(furan-2-yl)ethyl]aniline Studies on 3-fluoro-N-[1-(furan-2-yl)ethyl]aniline explore its applications in pharmaceuticals and industrial production, including synthesis and interaction with biological systems.
- Fentanyl Analogs Research on fentanyl analogs reveals metabolic pathways and potencies of related compounds, important for understanding their pharmacological activity .
- RXFP3 Antagonists Research in this area has shown that a phenyl ring can be replaced with heteroaromatic rings such as furyl rings, which provide slight improvements in activity .
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The fluorine atom and furan ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The substituent on the aniline nitrogen and the aromatic ring significantly impacts the compound’s properties. Below is a comparison with key analogs:
Key Observations :
- Electron Effects: The fluorine atom on the aromatic ring withdraws electrons, making the aniline nitrogen less nucleophilic compared to non-fluorinated analogs.
- Furan vs. Other Heterocycles: Furan-containing compounds (e.g., 4-Fluoro-N-(furan-2-ylmethyl)aniline ) exhibit lower oxidative stability than analogs with saturated rings (e.g., cyclohexanol in ).
- Lipophilicity : Longer alkyl chains (e.g., hept-2-yn-1-yl in 3af ) increase logP values, enhancing membrane permeability but reducing water solubility.
Stability and Analytical Data
Biological Activity
4-Fluoro-N-[1-(furan-2-yl)ethyl]aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C12H12FNO
- Molecular Weight : 219.23 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with furan derivatives under controlled conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bacteriostatic |
| Pseudomonas aeruginosa | 25 | Moderate activity |
These results suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. Key mechanisms include:
- Enzyme Inhibition : The compound inhibits COX enzymes, leading to decreased prostaglandin synthesis.
- Cell Membrane Disruption : It may disrupt bacterial cell membranes, contributing to its antimicrobial effects.
- Quorum Sensing Interference : Studies suggest that it could interfere with bacterial communication systems, reducing biofilm formation .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various derivatives of fluorinated anilines, including this compound. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ampicillin, particularly against resistant strains of bacteria .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory response modulation, this compound demonstrated significant reductions in edema in animal models induced by carrageenan. This suggests its potential application in treating conditions such as arthritis and other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
